(E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde
Overview
Description
(E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of an indole ring system substituted with a methyl group at the nitrogen atom and an acrylaldehyde moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde typically involves the condensation of 1-methylindole with an appropriate aldehyde under basic conditions. One common method is the Knoevenagel condensation, where 1-methylindole reacts with an aldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 2-position, with reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in acetic acid or nitro compounds in sulfuric acid.
Major Products Formed
Oxidation: (E)-3-(1-methyl-1H-indol-3-yl)acrylic acid.
Reduction: (E)-3-(1-methyl-1H-indol-3-yl)acryl alcohol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
(E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The indole ring system is known to interact with a variety of biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The acrylaldehyde moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts with proteins and other biomolecules.
Comparison with Similar Compounds
(E)-3-(1-methyl-1H-indol-3-yl)acrylaldehyde can be compared with other indole derivatives such as:
Indole-3-acetaldehyde: Lacks the methyl group at the nitrogen atom and has different biological activities.
3-(1-methyl-1H-indol-3-yl)propionaldehyde: Has a propionaldehyde moiety instead of an acrylaldehyde, leading to different chemical reactivity and applications.
1-Methylindole-3-carboxaldehyde: Similar structure but with a carboxaldehyde group, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acrylaldehyde moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-(1-methylindol-3-yl)prop-2-enal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-13-9-10(5-4-8-14)11-6-2-3-7-12(11)13/h2-9H,1H3/b5-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFQBOHNRDDFTA-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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